2-(5-Cyano-6-methylpyridin-2-yl)acetic acid
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Overview
Description
2-(5-Cyano-6-methylpyridin-2-yl)acetic acid: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to the pyridine ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Cyano-6-methylpyridin-2-yl)acetic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Cyano-6-methylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent can be used for reduction reactions.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(5-Cyano-6-methylpyridin-2-yl)acetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5-Cyano-6-methylpyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes . The presence of the cyano and methyl groups in the pyridine ring enhances its binding affinity to target molecules, leading to specific biological effects.
Comparison with Similar Compounds
- 2-(5-Acetyl-6-methylpyridin-2-yl)acetic acid
- 2-(5-Cyano-6-methylpyridin-2-yl)ethanol
- 2-(5-Cyano-6-methylpyridin-2-yl)propanoic acid
Comparison: 2-(5-Cyano-6-methylpyridin-2-yl)acetic acid is unique due to the presence of both the cyano and acetic acid groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-(5-cyano-6-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O2/c1-6-7(5-10)2-3-8(11-6)4-9(12)13/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
VOJUFCQXTUYJMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)CC(=O)O)C#N |
Origin of Product |
United States |
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